molecular formula C6H12N4 B1488694 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine CAS No. 1803610-47-0

3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine

Cat. No. B1488694
CAS RN: 1803610-47-0
M. Wt: 140.19 g/mol
InChI Key: BUEANCSGTDXMMH-UHFFFAOYSA-N
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Description

3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTA, and it is a derivative of triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. MTA has a unique structure that makes it an attractive candidate for various research applications.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Triazole derivatives, including those related to "3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine", have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found some to possess good or moderate activities against test microorganisms, showcasing the potential of triazole compounds in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Characterization and Potential Applications

The detailed characterization of triazole derivatives provides insight into their structural and potential practical applications. Almeida et al. (2022) investigated the condensation reactions involving aminoguanidine bicarbonate and carboxylic acids to form triazole compounds like 3-methyl-1H-1,2,4-triazole-5-amine, highlighting the diverse synthetic routes available for triazole derivatives (Almeida, P., Maia, J., Souza, M. C. G., & Pacheco, A. G., 2022).

Exploration in Material Science

Triazole derivatives also find applications in material science, such as in the development of coordination complexes and as ligands in various metal complexes. Schweinfurth et al. (2013) synthesized Ni(II) complexes with triazole-based ligands, offering insights into their electronic structures and potential applications in catalysis and material science (Schweinfurth, D., Krzystek, J., Schapiro, I., Demeshko, S., Klein, J. E. M. N., Telser, J., Ozarowski, A., Su, C., Meyer, F., Atanasov, M., Neese, F., & Sarkar, B., 2013).

Agricultural and Medicinal Chemistry

Triazole compounds are notably significant in agriculture and medicinal chemistry, serving as the backbone for numerous pharmaceuticals and agrochemicals. Nazarov et al. (2022) provided a comprehensive review on the industrial use of amino-1,2,4-triazoles, including their synthesis, applications in agriculture, medicine, and high-energy materials, underscoring the versatility and importance of triazole derivatives in various industrial sectors (Nazarov, V., Miroshnichenko, D., Ivakh, O., Pyshyev, S., & Korchak, B., 2022).

properties

IUPAC Name

3-(2-methyltriazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-10-8-5-6(9-10)3-2-4-7/h5H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEANCSGTDXMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803610-47-0
Record name 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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